CUIYSGAKBLERGX-UHFFFAOYSA-N
Description
However, based on structural analogs and naming conventions, InChI Keys ending with "-UHFFFAOYSA-N" typically belong to small organic molecules with halogenated or heterocyclic components. For example, compounds with similar InChI Key suffixes, such as HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9, C₇H₈ClF₃N₂) and YTWDBRIDKWWANA-UHFFFAOYSA-N (CAS 1455091-10-7, C₁₇H₁₃NO₄), are pyridine or isoquinoline derivatives with trifluoromethyl, amide, or ester functional groups .
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.292 |
InChI |
InChI=1S/C14H15N3O3/c1-8-6-12-15-11-4-5-16(13(18)9-2-3-9)7-10(11)14(19)17(12)20-8/h6,9H,2-5,7H2,1H3 |
InChI Key |
CUIYSGAKBLERGX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC3=C(CN(CC3)C(=O)C4CC4)C(=O)N2O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Similarity
The following table summarizes key compounds structurally related to the "-UHFFFAOYSA-N" family, emphasizing molecular features and bioactivity:
Key Observations:
Trifluoromethyl Pyridines (e.g., CAS 871826-12-9): Exhibit moderate GI absorption and BBB permeability due to their compact size and halogenated groups . Similar compounds like (5-(Trifluoromethyl)pyridin-2-yl)methanamine show enhanced metabolic stability compared to non-fluorinated analogs .
Isoquinoline Derivatives (e.g., CAS 1455091-10-7): Higher molecular weight (~295 Da) correlates with reduced solubility but increased target specificity in kinase pathways . Substituents like methoxy or phenyloxy groups improve binding affinity but may introduce PAINS (pan-assay interference compounds) alerts .
Physicochemical and Pharmacokinetic Properties
The table below compares critical parameters for lead optimization:
| Parameter | CAS 871826-12-9 | CAS 1455091-10-7 | CAS 189680-06-6 |
|---|---|---|---|
| LogP | 2.1 | 3.5 | 2.8 |
| TPSA (Ų) | 45.2 | 78.5 | 52.3 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| CYP Inhibition | CYP3A4 | None reported | CYP2D6 |
| BBB Permeability | Yes | No | No |
Trends:
- Lipophilicity (LogP): Higher LogP in isoquinoline derivatives (e.g., 3.5) correlates with membrane penetration but may reduce aqueous solubility .
- Topological Polar Surface Area (TPSA) : Lower TPSA (<60 Ų) in pyridine derivatives supports BBB permeability, as seen in CAS 871826-12-9 .
- CYP Inhibition : Brominated compounds show stronger CYP interactions, necessitating careful toxicity profiling .
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